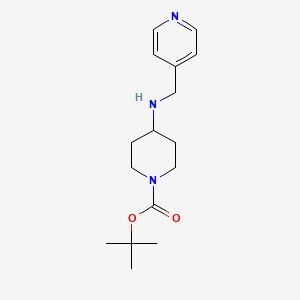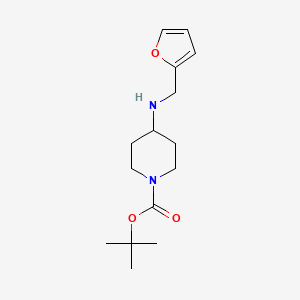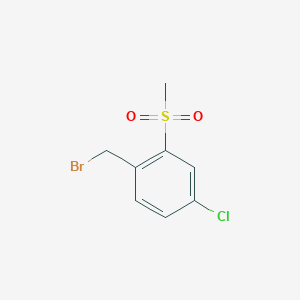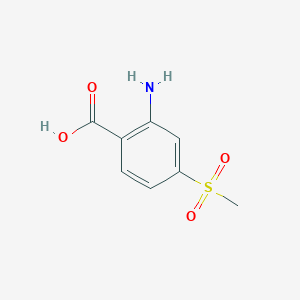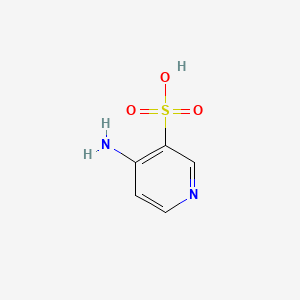
4-aminopyridine-3-sulfonic Acid
Übersicht
Beschreibung
4-Aminopyridine-3-sulfonic acid is a compound that is structurally related to various pyridine derivatives that have been studied for their potential applications in supramolecular chemistry and catalysis. The related compounds, such as those described in the provided papers, exhibit interesting properties due to their ability to form hydrogen bonds and engage in other intermolecular interactions. These interactions are crucial for the assembly of complex molecular architectures and for the catalytic activity in various chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 4-aminopyridine-3-sulfonic acid often involves the reaction of pyridine derivatives with sulfonic acids or their derivatives. For instance, the synthesis of a complex involving 4,4'-bipyridine and 4-(sulfonylglycine)benzoic acid was achieved by heating the reactants in water, followed by slow cooling to obtain colorless crystals . Similarly, 4,4′-bipyridinium sulfonic acid chloride was synthesized and characterized, indicating the versatility of pyridine derivatives in forming solid acids .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of pyridine rings, which can interact with other molecules through hydrogen bonding. For example, the crystal structure of a related compound showed that the carboxylate groups of the acid were protonated, and hydrogen bonding played a significant role in the structure, forming a one-dimensional network structure . In another case, the crystal structures of 4-aminotoluene-3-sulfonic acid and its hydrate revealed that the molecules pack in layers with extensive hydrogen bonding networks .
Chemical Reactions Analysis
Compounds similar to 4-aminopyridine-3-sulfonic acid have been used as catalysts in various chemical reactions. For instance, N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate was used as a solid acid catalyst for the synthesis of xanthene derivatives under ultrasonic irradiation . Another example is the use of sulfonated poly(4-vinylpyridine) heteropolyacid salts as a catalyst for the Mannich reaction, which is a method for synthesizing β-amino carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sulfonic acid groups imparts acidity and the ability to form strong hydrogen bonds, which can lead to the formation of layered structures or networks in the solid state. The compounds exhibit good thermal stability and can be characterized using various analytical techniques such as FT-IR, XRD, SEM, EDX, TGA, NMR, and mass spectrometry . The catalytic properties of these compounds are also noteworthy, as they can be recovered and reused multiple times without significant loss of activity .
Wissenschaftliche Forschungsanwendungen
Complexation and Catalysis
- Synthesis and Complexation with Metal Ions : 4-Aminopyridine-3-sulfonic acid and its derivatives, such as tosylated 4-aminopyridine, are used in complexation with metal ions like Nickel (II) and Iron (II). These complexes have potential applications in pharmaceutical and chemical industries due to their enhanced biological and catalytic properties (Orie, Duru, & Ngochindo, 2021).
Molecular Synthesis and Structure
- Formation of Supramolecules : Pyridine derivatives, including those similar to 4-aminopyridine-3-sulfonic acid, have been used to form complexes with poly(4-vinylpyridine). These complexes exhibit unique structural properties, forming liquid crystalline lamellar phases and hexagonal columnar mesophases, which are of interest in material science and supramolecular chemistry (Zhu et al., 2006).
Enhanced Solubility and Optical Properties
- Improved Solubility and Optical Behavior : Research has shown that complexing sulfonate derivatives, similar to 4-aminopyridine-3-sulfonic acid, with other molecules can significantly enhance their solubility and optical properties. This is crucial for applications in drug formulation and material sciences (Ahmad, Ganie, & Dar, 2020).
Analytical Methods
- HPLC Method Development : 4-Aminopyridine-3-sulfonic acid and related compounds have been studied for their detection and quantification in biological samples using high-performance liquid chromatography (HPLC), aiding in toxicological and pharmacological research (Casteel & Thomas, 1990).
Catalytic Applications
- Solid Acid Catalysts : Derivatives of 4-aminopyridine-3-sulfonic acid have been used to create efficient solid acid catalysts for chemical reactions, such as the N-Boc protection of amines. These catalysts offer advantages in terms of yield, reaction time, and reusability (Shirini, Khaligh, & Jolodar, 2013).
Ligand Formation for Polymers
- Synthesis of Coordinative and Hydrogen-Bonded Supramolecules : Research on pyridine sulfonates, closely related to 4-aminopyridine-3-sulfonic acid, has led to the development of novel coordinative and hydrogen-bonded supramolecules. These findings are significant for developing new materials with specialized properties (Lobana et al., 2004).
Green Chemistry Applications
- Reusable Green Solid Catalyst : Sulfonated derivatives of 4-aminopyridine are used as green solid catalysts for various organic reactions, emphasizing sustainability in chemical synthesis (Li, Zong, Wang, & Niu, 2014).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
4-aminopyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMYEVOVADPHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376576 | |
| Record name | 4-aminopyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-aminopyridine-3-sulfonic Acid | |
CAS RN |
29452-57-1 | |
| Record name | 4-aminopyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



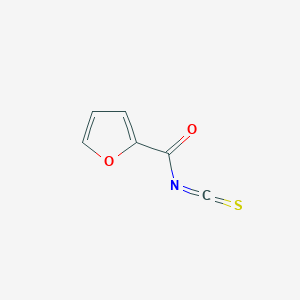
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)
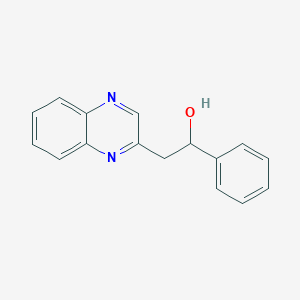

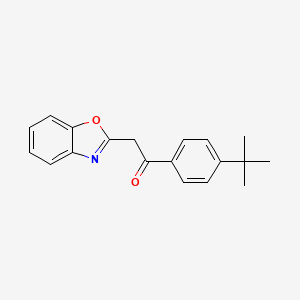
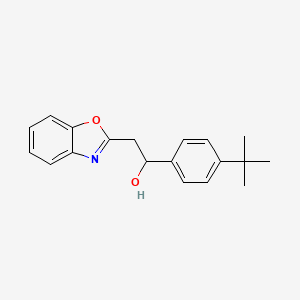

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)
![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
